Ammonium Benzoate

Overview

Description

Ammonium benzoate (C₇H₉NO₂, CAS 1863-63-4) is the ammonium salt of benzoic acid, characterized by its white crystalline structure, water solubility (21.3 g/100 mL at 20°C), and ammonia-like odor . It has a molecular weight of 139.15 g/mol, a melting point of 192–198°C, and decomposes upon heating to release ammonia and benzoic acid . Industrially, it serves as a preservative in adhesives, rubber vulcanization, and paper wrappers, while also functioning as a flash rust inhibitor in coatings and a reagent in metal precipitation . Its acute toxicity is notable, with an oral LD₅₀ of 235 mg/kg in mice and 825 mg/kg in rabbits, necessitating careful handling .

Preparation Methods

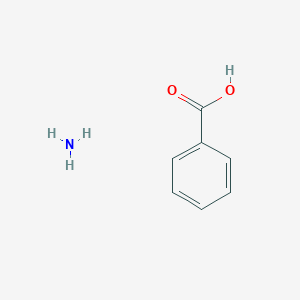

Ammonium benzoate is typically prepared by the reaction of benzoic acid with ammonia. The reaction can be represented as follows:

C7H6O2+NH3→C7H9NO2

In industrial settings, this reaction is often carried out in the presence of water, either as aqua ammonia or wet benzoic acid . The reaction conditions typically involve moderate temperatures and pressures to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

Ammonium benzoate undergoes several types of chemical reactions, including:

-

Dehydration: : this compound can be dehydrated to form benzamide.

C7H9NO2→C7H7NO+H2O

-

Substitution Reactions: : It can participate in substitution reactions where the benzoate ion acts as a nucleophile.

Common reagents used in these reactions include acids, bases, and dehydrating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Food Preservation

Functionality:

Ammonium benzoate is widely recognized for its role as a preservative in food products. It inhibits the growth of bacteria and fungi, thereby extending the shelf life of various food items while maintaining their flavor integrity .

Case Studies:

- A study demonstrated that this compound effectively reduced microbial contamination in fruit juices, allowing for longer storage without compromising quality .

- Research has shown that its application in baked goods can significantly decrease spoilage rates due to mold and yeast, enhancing product longevity .

Pharmaceuticals

Role as a Buffering Agent:

In the pharmaceutical industry, this compound serves as a buffering agent in medications. It helps maintain stable pH levels, which is crucial for effective drug delivery and stability .

Clinical Applications:

- This compound has been utilized in treating patients with urea cycle disorders (UCDs) by providing an alternative pathway for nitrogen disposal. This application was pivotal in the FDA's approval of sodium benzoate as a treatment option for hyperammonemia associated with UCDs .

- A clinical trial indicated that this compound administration led to significant reductions in blood ammonia levels in patients with liver disease, showcasing its therapeutic potential .

Agriculture

Nitrogen Source:

this compound is employed as a nitrogen source in fertilizers. Its use promotes plant growth and enhances crop yields, particularly in organic farming practices .

Research Findings:

- Studies indicate that crops treated with this compound exhibit improved growth rates and resistance to certain pathogens compared to untreated controls .

- Field trials have shown that incorporating this compound into soil can increase nutrient availability and improve overall soil health .

Cosmetics and Personal Care Products

Antimicrobial Properties:

In the cosmetics industry, this compound is included for its antimicrobial properties. It helps maintain product integrity and safety by preventing microbial growth in creams, lotions, and other personal care items .

Applications:

- Its inclusion in skin care products has been linked to enhanced shelf life and reduced risk of contamination from bacteria and fungi .

- The compound is also used as a preservative in various consumer products, including paper wrappers and adhesives .

Industrial Applications

Corrosion Inhibitor:

this compound functions as a corrosion inhibitor and anti-scaling agent in industrial applications. In the coatings industry, it acts as a flash rust inhibitor for ferrous substrates .

Use in Electronics:

In electronics manufacturing, this compound is used in the production of electrolytic capacitors, highlighting its significance in advanced material applications .

Summary Table of Applications

| Application Area | Functionality | Key Benefits |

|---|---|---|

| Food Preservation | Antimicrobial agent | Extends shelf life of food products |

| Pharmaceuticals | Buffering agent | Maintains drug stability; treats UCDs |

| Agriculture | Nitrogen source | Promotes plant growth; enhances crop yields |

| Cosmetics | Preservative | Ensures product safety; prevents microbial growth |

| Industrial | Corrosion inhibitor; anti-scaling agent | Protects materials; improves product durability |

Mechanism of Action

The mechanism of action of ammonium benzoate involves the dissociation of the compound into ammonium and benzoate ions in aqueous solutions. The benzoate ion can act as a preservative by inhibiting the growth of microorganisms. In medical applications, the benzoate ion can bind to amino acids, leading to their excretion and a decrease in ammonia levels in the body .

Comparison with Similar Compounds

Comparison with Sodium Benzoate

Chemical Profile :

- Ammonium Benzoate: C₇H₉NO₂, 139.15 g/mol, water-soluble, pH 6.4 in solution .

- Sodium Benzoate : C₇H₅NaO₂, 144.11 g/mol, pH-dependent solubility, widely used in food preservation .

Comparison with Denatonium Benzoate

Chemical Profile :

- Denatonium Benzoate: A quaternary ammonium salt (C₂₈H₃₄N₂O₃), molecular weight 446.58 g/mol, known as the "bitterest compound" .

Comparison with Benzyl Benzoate

Chemical Profile :

Reactivity :

- Benzyl benzoate is stable under neutral conditions but hydrolyzes in acidic/basic environments .

- This compound decomposes thermally, releasing ammonia, and reacts with oxidizers to form hazardous gases .

Comparison with Emamectin Benzoate

Chemical Profile :

- Emamectin Benzoate: A macrocyclic lactone derivative (C₄₉H₇₅NO₁₃), molecular weight 886.11 g/mol, used as an insecticide .

Toxicity :

- Emamectin benzoate poisoning in humans causes neurological symptoms (e.g., seizures, coma) .

- This compound’s primary risks include acute toxicity and environmental contamination .

Comparison with Tetrabutylthis compound

Chemical Profile :

- Tetrabutylthis compound: C₁₉H₃₃NO₂, molecular weight 307.47 g/mol, melting point 64–67°C .

Stability :

- Tetrabutylthis compound is stable in non-aqueous media, whereas this compound decomposes in acidic or high-temperature conditions .

Biological Activity

Ammonium benzoate, the ammonium salt of benzoic acid, has garnered attention for its diverse biological activities. This compound is not only utilized as a food preservative but also exhibits various pharmacological properties, including antimicrobial, antifungal, and potential therapeutic effects in metabolic disorders. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound has the chemical formula and a molecular weight of 139.15 g/mol. Its structure consists of a benzoate ion paired with an ammonium ion, which contributes to its solubility and reactivity in biological systems. The compound is typically presented as a white crystalline powder and is soluble in water.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of pathogens. Research has demonstrated its effectiveness in inhibiting the growth of bacteria and fungi.

- Antibacterial Activity : A study conducted on several strains of bacteria revealed that this compound showed notable antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 mg/mL depending on the strain tested .

- Antifungal Activity : The antifungal properties of this compound were evaluated against common fungal pathogens, including Candida albicans. The compound displayed effective inhibition at concentrations as low as 1 mg/mL .

| Pathogen Type | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Antibacterial |

| Bacillus subtilis | 1.0 | Antibacterial |

| Candida albicans | 1.0 | Antifungal |

2. Therapeutic Applications

This compound has been investigated for its therapeutic potential in various medical conditions:

- Metabolic Disorders : It is used in the treatment of urea cycle disorders due to its ability to facilitate the excretion of ammonia through urine. Clinical studies have shown that this compound can effectively reduce blood ammonia levels in patients with hyperammonemia .

- Gastrointestinal Health : Historically, this compound was utilized to neutralize gastric acidity and improve digestive health. In moderate doses, it has been reported to alleviate symptoms associated with dyspepsia .

Case Studies

Several clinical case studies have highlighted the efficacy of this compound in treating specific health conditions:

- Case Study on Hyperammonemia : A patient with a diagnosed urea cycle disorder received this compound treatment over several weeks. Results indicated a significant decrease in serum ammonia levels and improved clinical outcomes, including reduced neurological symptoms associated with hyperammonemia.

- Gastrointestinal Disorders : In a cohort study involving patients with chronic dyspepsia, administration of this compound resulted in improved gastrointestinal function and symptom relief compared to placebo controls.

Safety and Toxicity

This compound is generally recognized as safe when used within recommended doses. However, excessive intake can lead to gastrointestinal disturbances and metabolic imbalances. Long-term use should be monitored due to potential impacts on liver function and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ammonium benzoate relevant to experimental design?

this compound (C₇H₉NO₂, MW: 139.15 g/mol) is a colorless crystalline solid with a mild ammonia odor. Key properties include:

- Solubility : 139.2 g/L in water at 20°C, making it highly suitable for aqueous-phase reactions .

- Melting Point : 192–198°C, with decomposition producing carbon oxides and nitrogen oxides (NOₓ) under thermal stress .

- pH : 6.0–7.5 in solution, critical for buffer preparation or reactions sensitive to acidity . Researchers should account for its hygroscopic nature and incompatibility with strong oxidizers, acids, and bases during storage .

Q. How can this compound be synthesized and purified for laboratory use?

this compound is typically synthesized by neutralizing benzoic acid with ammonia:

Post-synthesis, purification involves recrystallization from water or ethanol to remove impurities like residual ammonia or unreacted benzoic acid . Purity can be verified via melting point analysis and FT-IR spectroscopy to confirm the absence of NH₄⁺ and benzoate ion peaks.

Q. What are the acute toxicity profiles of this compound, and how should they inform safety protocols?

Acute oral LD₅₀ in rats is 825 mg/kg, indicating moderate toxicity. Key hazards include:

- Irritation : Skin, eye, and respiratory tract irritation upon contact or inhalation .

- Neurotoxic Effects : Peripheral nerve spasms and altered reflexes observed in rodents at high doses . Safety protocols mandate PPE (gloves, goggles, lab coats), fume hoods for handling powders, and emergency showers/eye wash stations in case of exposure .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under varying humidity conditions be resolved?

Evidence suggests this compound releases ammonia slowly in humid environments , but decomposition kinetics are poorly quantified. To resolve discrepancies:

- Conduct controlled stability studies using thermogravimetric analysis (TGA) and gas chromatography (GC) to monitor NH₃ release under 30–90% relative humidity .

- Compare results with computational models (e.g., density functional theory) to predict hydrolytic degradation pathways .

Q. What experimental approaches are optimal for analyzing this compound’s role in coordination chemistry?

this compound’s benzoate anion can act as a ligand in metal complexes. Methodological considerations include:

- Synthesis : React with transition metals (e.g., Pd²⁺, Cu²⁺) in aqueous or ethanol solutions at 60–80°C .

- Characterization : Use X-ray crystallography to determine coordination geometry and FT-IR to confirm ligand binding via carboxylate symmetric/asymmetric stretching modes (1400–1600 cm⁻¹) .

- Stability Testing : Assess thermal stability via differential scanning calorimetry (DSC) and solubility in polar solvents .

Q. How do contradictions in chronic toxicity data impact risk assessment for long-term studies?

While acute toxicity is well-documented, chronic effects (e.g., carcinogenicity, reproductive toxicity) remain untested . To address gaps:

- Perform 90-day rodent studies with doses reflecting occupational exposure (e.g., 50–200 mg/kg/day), monitoring organ histopathology and biomarkers like serum ammonia levels .

- Use in vitro models (e.g., HepG2 cells) to assess genotoxicity via comet assays or γ-H2AX foci quantification .

Q. What strategies mitigate interference from this compound decomposition products in analytical workflows?

Thermal degradation releases NOₓ and carbon oxides, which can skew gas-phase analyses (e.g., GC-MS). Mitigation strategies include:

- Sample Prep : Use low-temperature evaporation (<100°C) and inert atmospheres (N₂/Ar) to prevent decomposition .

- Detection : Employ liquid chromatography (LC-MS) instead of GC-MS to avoid high-temperature vaporization .

- Calibration : Spiked controls with known degradation products (e.g., benzoic acid) to quantify interference .

Q. Methodological Challenges and Recommendations

- Contradictory Solubility Data : Evidence varies on solubility in organic solvents. Validate via saturation point assays in ethanol, acetone, and DMSO .

- Storage Stability : Store in airtight containers with desiccants (silica gel) at 4°C to minimize hygroscopic degradation .

- Toxicology Model Selection : Prioritize in vivo models for systemic toxicity over in vitro assays due to limited metabolic activation in cell lines .

Properties

CAS No. |

1863-63-4 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

azane;benzoic acid |

InChI |

InChI=1S/C7H6O2.H3N/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);1H3 |

InChI Key |

VWSRWGFGAAKTQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)[O-].[NH4+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.N |

boiling_point |

160 °C (SUBLIMES) |

Color/Form |

COLORLESS RHOMBIC CRYSTALS LAMELLAR CRYSTALS OR CRYSTALLINE POWDER |

density |

1.26 at 77 °F (USCG, 1999) - Denser than water; will sink 1.260 |

melting_point |

388 °F (USCG, 1999) 198 °C (DECOMP) |

Key on ui other cas no. |

1863-63-4 |

physical_description |

Ammonium benzoate appears as a white crystalline solid. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used in medicine and as a food preservative. Pellets or Large Crystals; Liquid; Dry Powder White solid; [Hawley] Semi-transparent crystals, soluble in water; [MSDSonline] |

Pictograms |

Irritant |

shelf_life |

GRADUALLY LOSES AMMONIA ON EXPOSURE TO AIR. |

solubility |

IN WATER: 19.6 G/100 CC @ 14.5 °C, 83.3 G/100 CC @ 100 °C; IN ALCOHOL: 1.63 G/100 CC @ 25 °C; INSOL IN ETHER 1 G DISSOLVES IN 8 ML GLYCEROL |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.